molecular formula C15H13NO3 B2554555 4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 127122-30-9

4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

Cat. No.: B2554555
CAS No.: 127122-30-9
M. Wt: 255.273
InChI Key: HPAYEMRCHCWDMA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is systematically named to reflect its tricyclic framework and functional groups. The IUPAC name is constructed as follows:

  • Core tricyclic system : The base name "tricyclo[5.2.1.0²,⁶]" describes a bicyclic system with three bridges (5, 2, and 1 carbons) and a direct bond (0 carbons) between atoms 2 and 6.
  • Heteroatom substitutions :
    • Oxa (oxygen atom) at position 10.
    • Aza (nitrogen atom) at position 4.
  • Functional groups :
    • Dec-8-ene indicates a double bond at position 8.
    • 3,5-dione denotes two ketone groups at positions 3 and 5.
  • Substituent : A benzyl group (-CH₂C₆H₅) attached to position 4.

CAS Registry Number : 127122-30-9.

Molecular Formula : C₁₅H₁₃NO₃.
Molecular Weight : 255.27 g/mol.

Property Value Source
CAS Number 127122-30-9
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
SMILES Code O=C1N(CC2=CC=CC=C2)C(C3C(O4)C=CC4C13)=O

This compound is also listed in chemical databases under alternative names, including 3a,4,7,7a-tetrahydro-2-(phenylmethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione , reflecting its structural relationship to isoindole derivatives.

Molecular Topology of the Tricyclic Framework

The tricyclic core of 4-benzyl-10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione consists of three fused rings with distinct bridgehead positions:

  • Primary Ring System :

    • Dec (10-membered system) is derived from the tricyclo[5.2.1.0²,⁶] framework.
    • Bridgehead atoms : Positions 2 and 6, connected by a direct bond (0 carbons), forming a fused bicyclic structure.
  • Ring Subdivisions :

    • 5-membered ring : Formed by atoms 1, 2, 3, 4, and 5.
    • 2-membered bridge : Connects atoms 5 and 6 (implied by the "0²,⁶" notation).
    • 1-membered bridge : Connects atoms 6 and 7 (implied by the "1" in tricyclo[5.2.1]).
  • Functional Group Placement :

    • Ketone groups (dione) at positions 3 and 5.
    • Double bond (ene) at position 8, creating a conjugated system with the ketones.

Key Structural Features :

  • Oxa bridge : Oxygen atom at position 10, forming a six-membered ring fused to the tricyclic core.
  • Aza bridge : Nitrogen atom at position 4, contributing to the bicyclic framework.
  • Benzyl substituent : Attached to the nitrogen at position 4, enhancing steric and electronic properties.
Ring Component Description Atoms Involved
5-membered ring Central ring with ketone groups at positions 3 and 5 1, 2, 3, 4, 5
2-membered bridge Direct bond between bridgehead atoms 2 and 6 2, 6
1-membered bridge Connects atoms 6 and 7, completing the tricyclic framework 6, 7
Oxa bridge Oxygen atom forms a six-membered ring fused to the tricyclic core 10

Stereochemical Considerations in the [5.2.1.0²,⁶] Ring System

The stereochemistry of this compound is constrained by its rigid tricyclic framework:

  • Bridgehead Geometry :

    • Atoms 2 and 6 : Connected by a direct bond (0 carbons), imposing a fixed anti configuration due to ring strain.
    • Nitrogen at position 4 : Likely adopts a planar trigonal geometry , eliminating stereoisomerism at this site.
  • Potential Stereocenters :

    • C3 and C5 : Sites of ketone groups, which are sp² hybridized and thus achiral .
    • C8 : Part of the double bond (ene), with fixed geometry due to conjugation with adjacent ketones.
  • Benzyl Group Orientation :

    • The benzyl substituent at position 4 is exocyclic , extending outward from the tricyclic core. No stereoisomerism is observed due to the nitrogen's trigonal planar geometry.
Position Hybridization Stereochemical Implications
N4 sp² Planar geometry; no stereoisomerism
C2/C6 sp³ Fixed anti configuration due to bridge
C3/C5 sp² Ketone groups; achiral

Properties

IUPAC Name

2-benzyl-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14-12-10-6-7-11(19-10)13(12)15(18)16(14)8-9-4-2-1-3-5-9/h1-7,10-13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAYEMRCHCWDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C4C=CC(C3C2=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of benzylamine with a suitable anhydride, followed by cyclization to form the tricyclic structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

The compound features a bicyclic framework that may contribute to its biological activity and reactivity in chemical reactions, making it a valuable building block in organic synthesis.

Chemistry

4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.

Biology

This compound has been studied for its potential biological activity , particularly its interactions with biomolecules. Research indicates that it may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, the compound is investigated for its therapeutic properties . Preliminary studies suggest that it could have applications in treating various conditions due to its ability to modulate biochemical pathways.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced materials with specific functionalities.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Intermediate : The reaction begins with benzylamine reacting with an appropriate anhydride.
  • Cyclization : The intermediate undergoes cyclization under controlled conditions to form the tricyclic structure.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production

For large-scale production, methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Research has indicated potential pharmacological effects of this compound:

  • Antimicrobial Activity : Studies show effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : It may inhibit inflammatory pathways, offering therapeutic benefits in inflammatory diseases.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at various concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In vitro experiments demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

4-Amino-10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
  • Structure: Amino group at the 4-position instead of benzyl.
  • The amino group facilitates further functionalization but may increase reactivity and toxicity compared to the benzyl analog .
  • Cytotoxicity : Higher susceptibility to metabolic degradation, as seen in reduction reactions during acylation .
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Derivatives
  • Structure : Diphenylmethylene group at the 10-position.
  • For example, derivatives with aminoalkanol chains showed MIC values of 25–50 µg/mL against Gram-positive bacteria .
  • Notably, anti-HIV activity (EC₅₀: 0.5–2.0 µM) was observed in cell-based assays .
4-(2-Aminophenyl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
  • Structure: 2-Aminophenyl substituent at the 4-position.
  • Structural analogs of this class are used clinically for low toxicity and ease of synthesis .

Functional Group Impact on Pharmacokinetics

  • Benzyl Group : Enhances lipophilicity, improving blood-brain barrier penetration for neuroprotection. However, this may reduce solubility, necessitating formulation optimization .
  • Diphenylmethylene Group : Increases molecular weight and steric hindrance, limiting CNS penetration but improving antimicrobial efficacy .
  • Aminoalkanol Chains: Improve water solubility and bioavailability, as seen in anti-HIV derivatives, but may introduce off-target cytotoxicity .

Neuroprotective vs. Antimicrobial Activity

Compound Neuroprotective Activity (IC₅₀) Antimicrobial Activity (MIC Range) Key Targets
4-Benzyl derivative 0.8–2.5 µM (VGCC/NMDA) Not reported SH-SY5Y cells, Calcium channels
Diphenylmethylene derivatives Not significant 25–50 µg/mL (Gram-positive bacteria) HIV-1, S. aureus
Arylpiperazine derivatives Antidepressant (forced swimming test) Not reported 5-HT receptors

Toxicity and Drug-Likeness

  • 4-Benzyl derivative : Low cytotoxicity (cell viability >80% at 10 µM) in neuroblastoma models, aligning with its neuroprotective design .
  • Diphenylmethylene derivatives : Moderate cytotoxicity (cell viability ~70% at 50 µM) but favorable selectivity indices for antiviral use .
  • In Silico Profiles : The benzyl derivative exhibits optimal LogP (2.1–2.5) and polar surface area (70–80 Ų), predicting good oral bioavailability .

Biological Activity

4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione, with the CAS number 127122-30-9, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H13NO3, with a molecular weight of 255.27 g/mol . Its structure features a bicyclic framework that may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar tricyclic structures have shown efficacy against various pathogens including Toxoplasma gondii and Cryptosporidium parvum, which are responsible for serious health issues in immunocompromised individuals .

The activity against these pathogens was measured using IC50 values, which indicate the concentration required to inhibit 50% of the pathogen's growth:

CompoundIC50 (μM)Pathogen
JS-2-411.94T. gondii
JS-2-447.63C. parvum

These results suggest that compounds derived from or related to the structure of this compound could be potential candidates for developing new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
  • Interaction with Cellular Targets : The compound may interact with specific receptors or proteins within cells that regulate growth and survival.
  • Induction of Oxidative Stress : Some derivatives induce oxidative stress in target cells, leading to cell death.

Study on Antiparasitic Activity

A notable study evaluated a series of benzyl-substituted tricyclic compounds for their antiparasitic efficacy against Toxoplasma gondii. The results indicated that modifications to the benzyl group significantly affected activity levels, suggesting that structural optimization could enhance efficacy against this parasite .

Cytotoxicity Assessment

In another investigation focusing on anticancer properties, researchers synthesized several derivatives based on the tricyclic framework and tested their cytotoxic effects on human cancer cell lines (e.g., MCF7). The findings revealed that certain modifications increased cytotoxicity significantly compared to unmodified analogs .

Q & A

Q. What are the standard synthetic routes for 4-benzyl-10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, and how can purity be optimized?

The compound is typically synthesized via Diels-Alder reactions between substituted fulvenes and maleimides, followed by functionalization (e.g., benzylation). For purity optimization, multi-step purification (e.g., column chromatography, recrystallization) and reaction condition control (e.g., anhydrous solvents, inert atmosphere) are critical. Evidence from derivatives synthesized via similar methods highlights the importance of monitoring reaction progress via TLC and NMR to isolate intermediates .

Q. How is X-ray crystallography applied to confirm the structure of this compound and its derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, crystal data (monoclinic system, space group Pc, cell parameters a = 5.4619 Å, b = 6.8337 Å, c = 12.546 Å) were used to resolve bond lengths and angles, confirming the tricyclic core and substituent positions. Hydrogen bonding networks (e.g., O–H⋯O interactions) further validate molecular packing .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigning proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm) and carbonyl carbons (δ 170–180 ppm).
  • IR Spectroscopy : Identifying carbonyl (C=O, ~1750 cm⁻¹) and ether (C–O–C, ~1200 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 209.20 for C₁₀H₁₁NO₄ derivatives) .

Advanced Research Questions

Q. How can reaction mechanisms for functionalizing the tricyclic core be experimentally validated?

Mechanistic studies require isotopic labeling (e.g., ¹⁸O tracing for oxidation steps) and computational modeling (DFT calculations for transition-state analysis). For example, epoxidation of the dec-8-ene moiety followed by amine-mediated ring-opening was tracked via in-situ IR and NMR to identify intermediates .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., dynamic vs. static molecular conformations) are addressed by:

  • Variable-Temperature NMR : Detects conformational flexibility in solution.
  • SC-XRD at Multiple Temperatures : Captures thermal motion effects.
  • Synchrotron Radiation : Enhances resolution for disordered structures. For instance, hydrogen-bonding discrepancies in crystal vs. solution states were resolved using these methods .

Q. How can biological activity assays be designed to evaluate antiviral/antibacterial potential?

  • Cell-Based Assays : Test against viruses (e.g., BVDV, HIV-1) using plaque reduction or cytopathic effect inhibition.
  • MIC Determinations : For antibacterial activity (e.g., Staphylococcus aureus ATCC 25923), use broth microdilution per CLSI guidelines. Derivatives with diphenylmethylene substituents showed moderate activity (IC₅₀ = 10–50 µM), suggesting structure-activity relationships (SAR) depend on substituent lipophilicity .

Q. What methodologies optimize regioselectivity in derivative synthesis?

Regioselective functionalization (e.g., benzylation at N4 vs. O10) is achieved via:

  • Protecting Groups : Temporary blocking of reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Catalytic Control : Use of Lewis acids (e.g., BF₃·Et₂O) to direct electrophilic attacks. Evidence from analogous tricyclic compounds shows >90% regioselectivity when using sterically hindered bases .

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

Hydrogen bonding (e.g., O–H⋯O) and π-stacking alter solubility and melting points. For example, derivatives with stronger intermolecular interactions exhibit higher melting points (>200°C) and lower solubility in polar aprotic solvents. These trends are quantified via Hirshfeld surface analysis .

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